molecular formula C8H11N3 B1594989 N-p-Tolyl-guanidine CAS No. 54015-04-2

N-p-Tolyl-guanidine

Cat. No.: B1594989
CAS No.: 54015-04-2
M. Wt: 149.19 g/mol
InChI Key: PKQYVFHRKFDVCH-UHFFFAOYSA-N
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Description

Introduction to N-p-Tolyl-guanidine

This compound stands as a prominent member of the substituted guanidine compounds, distinguished by the presence of a para-methylphenyl group attached to the guanidine core structure. The compound exhibits remarkable versatility in its applications, ranging from coordination chemistry studies to potential therapeutic applications in neurological disorder research. Recent investigations have highlighted its capacity to modulate neurotransmitter systems, making it an attractive candidate for pharmaceutical development initiatives focused on central nervous system disorders.

The structural framework of this compound incorporates both aromatic and guanidine functionalities, creating a molecule with unique electronic properties that facilitate its role as a ligand in coordination complexes. Research has demonstrated that guanidine-containing species with the characteristic Y-shaped CN3 unit have attracted increasing attention due to their electronically and sterically flexible nature as ligands. The compound's ability to coordinate through its imine nitrogen while maintaining the planarity of its CN3 core has been confirmed through crystallographic studies of related metal complexes.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while accommodating various historical naming practices that have evolved within different research communities. The compound's identity encompasses multiple descriptor systems, each providing specific insights into its structural characteristics and chemical behavior.

IUPAC Name and Structural Representation

According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as 2-(4-methylphenyl)guanidine. This designation clearly identifies the substitution pattern, indicating the attachment of the guanidine moiety to the para position of a methylated benzene ring. The structural representation can be expressed through multiple chemical notation systems, each offering distinct advantages for computational and analytical applications.

The Simplified Molecular-Input Line-Entry System representation of the compound is documented as CC1=CC=C(C=C1)N=C(N)N, which provides a linear notation suitable for database searches and computational chemistry applications. An alternative Simplified Molecular-Input Line-Entry System notation, NC(=N)Nc1ccc(cc1)C, emphasizes the guanidine functionality and its connection to the aromatic system. The International Chemical Identifier string for the compound is InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11), which provides a standardized method for representing the molecular structure in computational databases.

The International Chemical Identifier Key, designated as PKQYVFHRKFDVCH-UHFFFAOYSA-N, serves as a compressed hash representation of the complete structural information. This identifier facilitates rapid database searches and ensures unambiguous compound identification across different chemical information systems.

Synonyms and Registry Identifiers

This compound is recognized under numerous synonymous names that reflect different naming conventions and historical usage patterns within various research communities. The primary synonym, 1-(p-Tolyl)guanidine, emphasizes the position-specific attachment of the tolyl group to the guanidine nitrogen. Additional recognized names include N-(4-methylphenyl)guanidine, which follows a more descriptive nomenclature approach by explicitly identifying the methylphenyl substituent.

The compound is also known as p-tolyl-guanidine, representing a simplified nomenclature that has been widely adopted in chemical literature. Other documented synonyms include 2-(4-methylphenyl)guanidine and 1-(4-methylphenyl)guanidine, which reflect alternative numbering systems for the guanidine functionality.

Registry System Identifier Source
Chemical Abstracts Service Number 54015-04-2
ChEMBL Identifier CHEMBL43415
DSSTox Substance Identifier DTXSID70328324
DSSTox Compound Identifier DTXCID00279431
MDL Number MFCD04114637
Wikidata Identifier Q82090754
Nikkaji Number J259.249E

The compound also exists in salt forms, most notably as the hydrochloride salt with Chemical Abstracts Service number 6976-07-4. This salt form, designated as this compound hydrochloride or 1-(p-Tolyl)guanidine hydrochloride, exhibits different physical properties and enhanced stability characteristics compared to the free base form.

Molecular Formula and Weight

The molecular composition of this compound is represented by the formula C8H11N3, indicating the presence of eight carbon atoms, eleven hydrogen atoms, and three nitrogen atoms within the molecular structure. This composition reflects the combination of a methylated benzene ring (C7H7) with a guanidine group (CH5N3), connected through a carbon-nitrogen bond.

The molecular weight of this compound has been calculated as 149.19 grams per mole using the PubChem computational system. Alternative calculations report the molecular weight as 149.193 grams per mole, with the minor discrepancy attributable to differences in atomic weight precision used in various computational systems. The exact mass of the compound, determined through high-resolution mass spectrometry, is 149.095297364 daltons.

Property Value Computational Method Reference
Molecular Formula C8H11N3 PubChem 2.2
Molecular Weight 149.19 g/mol PubChem 2.2
Exact Mass 149.095297364 Da PubChem 2.2
XLogP3-AA 0.8 XLogP3 3.0
Hydrogen Bond Donor Count 2 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 1 Cactvs 3.4.8.18
Rotatable Bond Count 1 Cactvs 3.4.8.18

For the hydrochloride salt form, the molecular formula becomes C8H12ClN3 with a corresponding molecular weight of 185.65 grams per mole. This salt formation involves the protonation of the guanidine nitrogen, resulting in the incorporation of a chloride counterion to maintain charge neutrality. The salt form exhibits enhanced water solubility and improved stability characteristics, making it particularly suitable for pharmaceutical and analytical applications.

The computational properties reveal that this compound possesses moderate lipophilicity with an XLogP3-AA value of 0.8, indicating favorable characteristics for membrane permeability while maintaining adequate aqueous solubility. The compound features two hydrogen bond donor sites and one hydrogen bond acceptor site, contributing to its coordination chemistry capabilities and potential biological activity. The single rotatable bond count reflects the relatively rigid structure imposed by the aromatic ring system and the planar guanidine group.

Properties

IUPAC Name

2-(4-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQYVFHRKFDVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328324
Record name N-p-Tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54015-04-2
Record name N-p-Tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Thiourea Derivatives and Ammonia Oxidation

One efficient method for preparing aromatic N,N'-disubstituted guanidines, including N-p-Tolyl-guanidine, involves the oxidation of corresponding aromatic N,N'-disubstituted thioureas in the presence of ammonia and a catalyst under oxygen atmosphere.

  • Process Overview:

    • The starting thiourea (e.g., N,N'-di-p-tolylthiourea) is dissolved or suspended in a suitable solvent.
    • Ammonia is added in molar excess (preferably at least 2 moles ammonia per mole of thiourea; aqueous solutions require at least 3 moles, with 5 moles being optimal).
    • The reaction mixture is treated with oxygen, which is consumed during the reaction.
    • The guanidine product precipitates as a sediment, which can be filtered off.
    • Cooling or evaporation of the reaction mixture yields the pure product.
  • Advantages:

    • High yield and selectivity.
    • Simple reaction sequence avoiding costly processing.
    • Cost-effective production suitable for aromatic guanidines.
  • Reaction Conditions:

    • Use of oxygen as oxidant.
    • Ammonia in excess to accelerate reaction.
    • Solvent choice and catalyst presence improve efficiency.

This method is described in a patent process emphasizing the preparation of aromatic guanidines from thioureas with ammonia and oxygen, yielding pure this compound efficiently.

Synthesis from Carbodiamide and Aromatic Amines

Another versatile preparation route for this compound involves the reaction of carbodiamide derivatives with aromatic amines such as p-toluidine.

  • Process Details:

    • p-Tolyl thiourea is treated with lead oxide (PbO) in benzene under reflux at 70 °C for 12 hours.
    • PbS precipitate is removed, and carbodiamide intermediate is isolated by evaporation and vacuum drying.
    • The carbodiamide is then reacted with p-toluidine (5% excess) to yield p-tolyl guanidine.
    • The yield of this step is approximately 80%, with the product melting point around 188 °C.
  • Chemical Equations:

    • $$ \text{p-Tolyl thiourea} + \text{PbO} \xrightarrow{\text{benzene, reflux}} \text{carbodiamide} + \text{PbS} $$
    • $$ \text{carbodiamide} + \text{p-toluidine} \rightarrow \text{this compound} $$
  • Advantages:

    • High purity and yield (~80%).
    • Suitable for symmetrical guanidines.
    • Allows preparation of various substituted guanidines by changing amine.
  • Additional Notes:

    • Reaction requires careful handling of PbO and PbS byproducts.
    • Benzene solvent and reflux conditions are critical for reaction progress.

This method is supported by experimental data and spectral characterization confirming the structure and purity of this compound.

Base-Catalyzed Synthesis from Thioureas and Amines

A third method involves the base-catalyzed reaction of aromatic thioureas with aromatic amines in the presence of strong bases such as sodium hydroxide or potassium hydroxide.

  • Process Summary:

    • Aromatic thiourea (e.g., p-tolyl thiourea) is mixed with aromatic amine (p-toluidine) in the presence of 35-55% NaOH or KOH.
    • The mixture is heated at approximately 100-105 °C for around 5 hours.
    • The reaction proceeds to form substituted guanidines with yields around 70-77%.
  • Reaction Scheme:

    • $$ \text{Thiourea} + \text{Aromatic amine} \xrightarrow[\text{5 h}]{\text{NaOH, 100-105 °C}} \text{this compound} $$
  • Advantages:

    • Relatively simple and straightforward.
    • Moderate to good yields.
    • Avoids use of heavy metal catalysts.
  • Considerations:

    • Requires careful control of reaction temperature and base concentration.
    • Byproducts may require purification steps.

This method was demonstrated with various substituted guanidines and is considered versatile for synthesizing this compound and related derivatives.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Purity & Notes
Thiourea oxidation with ammonia N,N'-di-p-tolylthiourea, NH3, O2 Solvent, oxygen atmosphere, room temp High Pure product, cost-effective, simple processing
Carbodiamide + p-toluidine p-Tolyl thiourea, PbO, benzene Reflux 70 °C, 12 h ~80 High purity, melting point 188 °C, requires PbO handling
Base-catalyzed thiourea + amine p-Tolyl thiourea, p-toluidine, NaOH 100-105 °C, 5 h 70-77 Moderate yield, avoids heavy metals

Research Findings and Analytical Data

  • Melting Points:
    • This compound: ~188 °C.
  • Elemental Analysis (CHN):
    • Carbon: ~80.31%
    • Hydrogen: ~6.98%
    • Nitrogen: ~12.74%
  • Spectroscopic Data:
    • IR bands around 3317 cm⁻¹ (NH stretching).
    • $$ ^1H $$ NMR signals at δ 2.1 ppm (CH₃), δ 5.6 ppm (NH), aromatic protons around δ 6.9 ppm.
    • $$ ^{13}C $$ NMR signals consistent with guanidine and aromatic carbons.
  • Mass Spectrometry:
    • Molecular ion peak at m/z ~329.3 confirming molecular weight.

These analytical data confirm the successful synthesis and structural integrity of this compound prepared by these methods.

Summary and Recommendations

  • The oxidation of thioureas with ammonia and oxygen offers a highly selective, pure, and cost-effective method suitable for scale-up.
  • The carbodiamide intermediate route provides a robust synthetic pathway with high yields and purity but requires handling of lead compounds.
  • The base-catalyzed method is a practical alternative avoiding heavy metals but may yield slightly lower purity and yield.

For industrial or laboratory synthesis of this compound, the choice of method depends on available reagents, scale, cost constraints, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: N-p-Tolyl-guanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products:

    Oxidation: Amides, nitriles

    Reduction: Amines

    Substitution: Various substituted guanidines

Scientific Research Applications

Organic Synthesis

N-p-Tolyl-guanidine serves as a valuable reagent in organic synthesis, particularly in the formation of guanidine derivatives. Its ability to act as a nucleophile makes it useful in various coupling reactions and modifications of organic compounds.

Medicinal Chemistry

Research into this compound's therapeutic potential is ongoing. It has been evaluated for various biological activities:

  • Antitubercular Activity : Some studies suggest that guanidine derivatives, including this compound, may exhibit antitubercular properties, making them candidates for further drug development against tuberculosis.
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective capabilities, particularly as non-competitive inhibitors of NMDA receptors. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antipsychotic Potential : Analogues of this compound have been studied for their affinity at sigma receptors, which are implicated in psychotic disorders. This suggests potential applications in developing atypical antipsychotic medications .

Industrial Applications

This compound is utilized in the production of polymers and resins. Its properties as a curing agent enhance the performance characteristics of these materials. Additionally, it has been explored as a corrosion inhibitor for metals like copper, showcasing its versatility in industrial chemistry .

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of various guanidine derivatives, including this compound. Results indicated moderate activity against Mycobacterium tuberculosis strains, suggesting further investigation could yield therapeutic candidates.

Case Study 2: Neuroprotection

Research on tri-substituted guanidines revealed that compounds similar to this compound could effectively inhibit NMDA receptor-mediated neurotoxicity in animal models. This highlights the potential application of these compounds in treating neurological disorders associated with excitotoxicity .

Mechanism of Action

N-p-Tolyl-guanidine can be compared with other guanidine derivatives, such as:

  • N-phenyl-guanidine
  • N-methyl-guanidine
  • N,N’-diphenyl-guanidine

Uniqueness:

  • The presence of the p-tolyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Analogous Guanidine Derivatives

1,3-Di(2-Tolyl)guanidine (DTG)

DTG, a bis-substituted guanidine with two ortho-tolyl groups, exhibits significant differences in biological activity compared to N-p-Tolyl-guanidine. identifies DTG as a σ-receptor antagonist with GTP-dependent binding behavior in the central nervous system (CNS). In contrast, this compound lacks reported CNS activity but shows promise in industrial applications, highlighting substituent-driven functional divergence.

Guanidine Hydrochloride

Guanidine hydrochloride (CH₅N₃·HCl), a simpler derivative, is widely used as a protein denaturant in biochemistry. While it shares the guanidine core with this compound, its lack of aromatic substitution limits its specificity.

N-p-Chlorophenylguanidine Hydrochloride

This derivative replaces the para-methyl group of this compound with a chlorine atom. lists its molecular formula as C₇H₉Cl₂N₃ (MW: 206.07 g/mol) and highlights its availability in high purity (≥99%) for biochemical research.

N-(p-Tolyl)acetamide

Its synthesis and characterization, including mercuration reactions, demonstrate the versatility of the p-tolyl group in organic chemistry. However, the acetamide functional group confers distinct physicochemical properties, emphasizing the role of the guanidine core in mediating specific interactions .

Data Tables Summarizing Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Research Findings
This compound C₈H₁₁N₃ 149.20 Not available Copper corrosion inhibition Effective inhibitor in electrochemical studies
1,3-Di(2-Tolyl)guanidine (DTG) C₁₅H₁₇N₃ 239.32 Not available CNS σ-receptor modulation GTP-sensitive σ-antagonist; alters dopamine turnover
Guanidine Hydrochloride CH₅N₃·HCl 95.53 50-01-1 Protein denaturation Ubiquitous use in biochemistry
N-p-Chlorophenylguanidine HCl C₇H₉Cl₂N₃ 206.07 14279-91-5 Biochemical research High-purity compound for specialized studies

Biological Activity

N-p-Tolyl-guanidine (NPTG) is a guanidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a para-tolyl substituent on the guanidine structure, exhibits various pharmacological properties that make it a subject of ongoing research in medicinal chemistry and biochemistry.

NPTG's biological activity is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Inhibition of Neurotransmitter Release : Similar to other guanidine derivatives, NPTG may inhibit the release of norepinephrine at nerve endings, affecting neurotransmission and potentially serving as an antihypertensive agent.
  • Cellular Interaction : NPTG influences cell signaling pathways and gene expression, impacting cellular metabolism and function.

Antimicrobial Properties

NPTG has been studied for its antimicrobial and antifungal properties. Research indicates that it can disrupt microbial cell membranes, leading to cell death. In laboratory settings, NPTG demonstrated significant activity against various pathogens, including:

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate Inhibition
Candida albicansAntifungal

Chaotropic Agent in Proteomics

NPTG serves as a chaotropic agent in proteomics research, facilitating protein solubilization during sample preparation. Its ability to disrupt non-covalent interactions aids in the unfolding of proteins for techniques like two-dimensional gel electrophoresis (2-DE), which is essential for protein analysis.

Case Studies

  • Antitumor Activity : A study investigated the antitumor effects of NPTG derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells. The structure-activity relationship highlighted that modifications in the para-tolyl group could enhance or diminish activity .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of NPTG in models of neurodegenerative diseases. The findings suggested that NPTG could mitigate oxidative stress-induced neuronal damage, indicating its potential therapeutic role in neuroprotection .
  • Corrosion Inhibition : Research into NPTG's application as a corrosion inhibitor revealed its effectiveness in preventing copper corrosion through electrochemical mechanisms. This study emphasized its versatility beyond biological applications .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the chemical properties of N-p-Tolyl-guanidine?

  • Methodology :

  • Identify specific properties (e.g., solubility, stability, reactivity) and define measurable outcomes (e.g., reaction yield, degradation kinetics).
  • Use a control group (e.g., analogous guanidine derivatives) for comparative analysis.
  • Follow NIH guidelines for preclinical studies, including detailed reporting of experimental conditions (e.g., temperature, solvent systems, purity thresholds) to ensure replicability .
  • Incorporate variables such as pH, concentration, and catalytic agents into the experimental matrix to assess their impact on chemical behavior .

Q. What are best practices for ensuring experimental reproducibility in this compound synthesis?

  • Methodology :

  • Document all procedural details, including reagent sources, purification steps, and instrumentation parameters (e.g., NMR settings, HPLC gradients).
  • Validate synthetic routes using orthogonal characterization techniques (e.g., mass spectrometry, IR spectroscopy) to confirm structural integrity .
  • Share raw data and supplementary materials (e.g., chromatograms, spectral data) in standardized formats to enable independent verification .

Q. How can researchers systematically collect and organize data for this compound studies?

  • Methodology :

  • Use structured tables to record raw and processed data (e.g., reaction yields, kinetic measurements), ensuring alignment with hypotheses.
  • Employ tools like electronic lab notebooks (ELNs) for real-time data entry and version control.
  • Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize datasets that address knowledge gaps .

Advanced Research Questions

Q. How should contradictions in reported biological activities of this compound be analyzed?

  • Methodology :

  • Conduct a meta-analysis of published studies to identify variables contributing to discrepancies (e.g., assay conditions, cell lines, dosage ranges).
  • Apply contradiction analysis frameworks to isolate conflicting parameters (e.g., receptor binding affinities vs. metabolic stability) .
  • Design follow-up experiments using standardized protocols (e.g., OECD guidelines) to resolve ambiguities .

Q. What strategies optimize the synthesis of this compound to achieve >98% purity?

  • Methodology :

  • Evaluate alternative purification methods (e.g., recrystallization vs. column chromatography) using quantitative metrics (e.g., recovery yield, impurity profiles).
  • Optimize reaction stoichiometry and catalyst loading via Design of Experiments (DoE) approaches.
  • Cross-reference sample preparation protocols from high-impact studies to identify best practices (e.g., solvent selection, temperature gradients) .

Q. How can advanced statistical methods validate hypotheses about this compound’s mechanism of action?

  • Methodology :

  • Apply multivariate regression models to correlate structural modifications with functional outcomes (e.g., bioactivity, toxicity).
  • Use Bayesian inference to quantify uncertainty in dose-response relationships.
  • Include power analyses in experimental design to ensure statistically significant sample sizes .

Methodological Resources

  • Data Interpretation : Compare observed results with theoretical predictions, highlighting agreements, contradictions, and exceptions .
  • Ethical Compliance : Address ethical considerations in preclinical studies, including animal welfare and data transparency .
  • Literature Synthesis : Use databases like PubMed and Reaxys to retrieve primary sources, prioritizing studies with rigorous controls and replication data .
    Cambridge Law 剑桥大学 法学院-研讨会-【法律检索及技巧与资源】-Legal research skills and resources
    1:28:41

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.